REACTION_CXSMILES
|
C([CH:3]([C:5]1[CH:14]=[C:13]([O:15][CH2:16][CH3:17])[C:12]2[C:7](=[C:8]([O:18][CH3:19])[CH:9]=[CH:10][CH:11]=2)[CH:6]=1)O)C.CS([Cl:24])(=O)=O>C(Cl)Cl>[Cl:24][CH2:3][C:5]1[CH:14]=[C:13]([O:15][CH2:16][CH3:17])[C:12]2[C:7]([CH:6]=1)=[C:8]([O:18][CH3:19])[CH:9]=[CH:10][CH:11]=2
|
Name
|
ethyl (4-ethoxy-8-methoxynaphthalen-2-yl)methanol
|
Quantity
|
0.136 g
|
Type
|
reactant
|
Smiles
|
C(C)C(O)C1=CC2=C(C=CC=C2C(=C1)OCC)OC
|
Name
|
TEA
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.068 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a silica gel column
|
Type
|
WASH
|
Details
|
eluting with a gradient of 100% hexanes to 10% EtOAc/hexanes
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1C=C(C2=CC=CC(=C2C1)OC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 mg | |
YIELD: CALCULATEDPERCENTYIELD | 15.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |